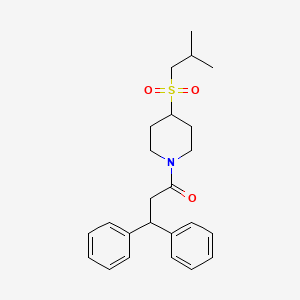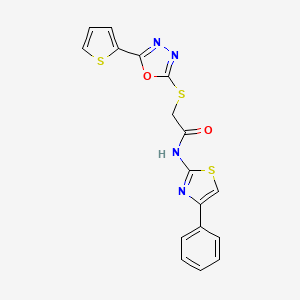![molecular formula C19H20N2O3 B2962121 2-[(4-Benzyl-1-piperazinyl)carbonyl]benzoic acid CAS No. 327106-95-6](/img/structure/B2962121.png)
2-[(4-Benzyl-1-piperazinyl)carbonyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[(4-Benzyl-1-piperazinyl)carbonyl]benzoic acid” is a biochemical compound used for proteomics research . It has a molecular formula of C19H20N2O3 and a molecular weight of 324.37 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C19H20N2O3/c22-18(16-8-4-5-9-17(16)19(23)24)21-12-10-20(11-13-21)14-15-6-2-1-3-7-15/h1-9H,10-14H2,(H,23,24) . This code provides a unique representation of the molecule’s structure.Scientific Research Applications
Metabolic Pathway Elucidation
The oxidative metabolism of Lu AA21004, a novel antidepressant, involves its transformation into several metabolites, including a benzoic acid derivative through the action of cytochrome P450 enzymes and other enzymes like alcohol dehydrogenase and aldehyde dehydrogenase. This study highlights the importance of understanding the metabolic pathways of pharmaceutical compounds for drug development and safety evaluation (Hvenegaard et al., 2012).
Antimicrobial and Antioxidant Properties
Benzochromene derivatives, synthesized from a reaction involving piperazine, exhibited potent cytotoxic activity against cancer cells and showed significant antimicrobial and antioxidant properties. Such compounds underscore the therapeutic potential of benzylpiperazine derivatives in treating cancer and infectious diseases (Ahagh et al., 2019).
Drug Synthesis and Metabolism Studies
Specifically labeled 1-benzyl-4-picolinoyl-piperazine compounds were synthesized for use in drug metabolism studies. This research aids in tracing the metabolic fate of pharmaceuticals, crucial for understanding their pharmacokinetics and potential side effects (Zólyomi & Budai, 1981).
Pharmaceutical Applications
Various derivatives of benzylpiperazine, such as those with antipsychotic, antidepressant, and anxiolytic effects, have been explored for their central pharmacological activity. This research underscores the versatility of piperazine derivatives in developing new therapeutic agents (Brito et al., 2018).
Structural Studies
The crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid was determined, providing insights into the conformation and potential reactivity of similar compounds. Structural elucidation is fundamental in drug design and the development of materials with specific properties (Faizi et al., 2016).
Anticancer Research
Prenylated benzoic acid derivatives from Piper kelleyi showed significant anti-herbivore activity and potential as anticancer agents. Natural product research continues to be a rich source of novel compounds with therapeutic applications (Jeffrey et al., 2014).
Safety and Hazards
properties
IUPAC Name |
2-(4-benzylpiperazine-1-carbonyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c22-18(16-8-4-5-9-17(16)19(23)24)21-12-10-20(11-13-21)14-15-6-2-1-3-7-15/h1-9H,10-14H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJFDNRCHHJCDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC=CC=C3C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-2-{[4-(4-chlorophenyl)-1H-1,2,3-triazol-1-yl]methoxy}-5-(trifluoromethyl)pyridine](/img/structure/B2962038.png)


![2-((2S,3S)-3-(tert-butyl)-4-(3,5-dicyclopentyl-2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)propan-2-ol](/img/structure/B2962043.png)


amino}-1-[(E)-[(3-ethoxy-4-hydroxyphenyl)methylidene]amino]urea](/img/structure/B2962046.png)

![2-(2,4-dichlorophenoxy)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride](/img/structure/B2962048.png)


![2-Chloro-5-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B2962055.png)

![N-[4-(9,9-dimethyl-7-oxo-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-6-yl)phenyl]acetamide](/img/structure/B2962059.png)